molecular formula C12H16N4 B1451758 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 1177355-64-4

2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1451758
CAS RN: 1177355-64-4
M. Wt: 216.28 g/mol
InChI Key: CYTTYUOWSNHCFY-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine, also known as 2-DMPP, is an organic compound that is of great interest to the scientific community due to its unique structure and potential applications. 2-DMPP is a cyclic amine that contains a pyrazole ring and a methyl group at the 3 and 5 positions, respectively. This compound has been studied for its potential use in various fields, such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Antimicrobial Agents

The pyrazole and pyridine moieties present in the compound are known to contribute to antimicrobial properties . Research has shown that similar structures exhibit activity against a range of microbial pathogens. This compound could be synthesized and tested for its efficacy against bacteria and fungi, potentially leading to the development of new antimicrobial drugs.

Anti-Tuberculosis Agents

Compounds with a similar structure have been evaluated for their anti-tuberculosis potential . Given the ongoing challenge of antibiotic resistance, this compound could be a candidate for the development of novel anti-tuberculosis agents.

Anticancer Research

The imidazole ring, which is structurally similar to the pyrazole ring in the compound, is found in many anticancer agents . This suggests that the compound could be investigated for its potential anticancer activities, possibly acting through inhibition of cancer cell proliferation or inducing apoptosis.

Anti-Inflammatory Applications

Imidazole derivatives are known to possess anti-inflammatory properties . By extension, the compound , due to its structural similarity, could be researched for its use in treating inflammatory conditions.

Antiviral Research

The presence of a pyridine ring in the compound’s structure is often associated with antiviral activity . This compound could be explored as a potential antiviral agent, especially in the context of diseases where current treatment options are limited.

Enzyme Inhibition Studies

Compounds with pyrazole and pyridine rings have been shown to act as enzyme inhibitors . This compound could be used in biochemical assays to study its inhibitory effects on various enzymes, which could have implications in understanding disease mechanisms or developing therapeutic interventions.

properties

IUPAC Name

2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-9-11(6-7-13)10(2)16(15-9)12-5-3-4-8-14-12/h3-5,8H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTTYUOWSNHCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213190
Record name 3,5-Dimethyl-1-(2-pyridinyl)-1H-pyrazole-4-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

CAS RN

1177355-64-4
Record name 3,5-Dimethyl-1-(2-pyridinyl)-1H-pyrazole-4-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177355-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1-(2-pyridinyl)-1H-pyrazole-4-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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